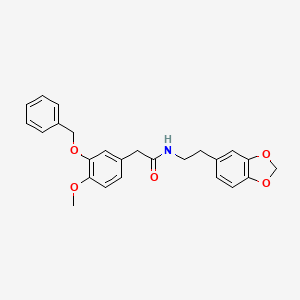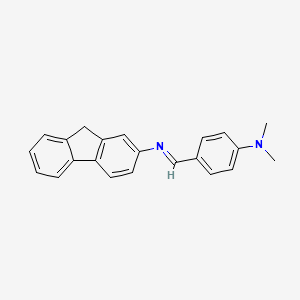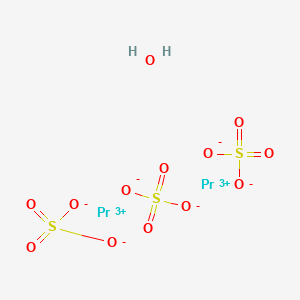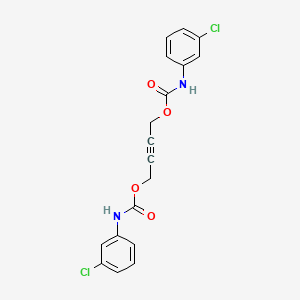
3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two chloromethyl groups attached to a cyclopropane ring, which is further substituted with four cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile typically involves the cyclization of pentaerythritol trichlorohydrin with a non-organic base such as sodium hydroxide . This reaction forms the cyclopropane ring with the chloromethyl groups in place. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar cyclization reactions are scaled up using batch or continuous flow processes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as azides, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium azide for substitution reactions and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reaction with sodium azide can produce azidomethyl derivatives .
Scientific Research Applications
3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile exerts its effects is primarily through its reactivity with nucleophiles and other reactive species. The chloromethyl groups are particularly reactive, allowing for a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(chloromethyl)oxetane: This compound is similar in structure but contains an oxetane ring instead of a cyclopropane ring.
2,6-Bis(chloromethyl)pyridine: Another compound with chloromethyl groups, but with a pyridine ring.
Bis(chloromethyl)dimethylsilane: Contains chloromethyl groups attached to a silicon atom.
Properties
Molecular Formula |
C9H4Cl2N4 |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
3,3-bis(chloromethyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C9H4Cl2N4/c10-1-7(2-11)8(3-12,4-13)9(7,5-14)6-15/h1-2H2 |
InChI Key |
MMQPRUHHJONZCH-UHFFFAOYSA-N |
Canonical SMILES |
C(C1(C(C1(C#N)C#N)(C#N)C#N)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15077480.png)
![(5Z)-3-hexyl-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077485.png)
![3-(2-bromophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15077489.png)
![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077508.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15077525.png)
![N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15077527.png)
![Methyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077531.png)

![N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15077534.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077537.png)
![Isopropyl (2E)-2-(4-tert-butylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077542.png)


